4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide
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Overview
Description
4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide is an organic compound with a complex structure that includes a benzamide group, a pyrazolidinone ring, and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective monoacylation, avoiding the formation of diacylation by-products . The reaction conditions often include the use of triethylamine as an acid-binding agent to prevent protonation of the raw material .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and better selectivity . The use of microreactors also facilitates the scaling up of the production process while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: A structurally similar compound with a simpler structure, lacking the pyrazolidinone ring.
4,4’-dimethylbenzanilide: Another related compound with similar substituents but different overall structure.
Uniqueness
4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide is unique due to its combination of a benzamide group, a pyrazolidinone ring, and methylphenyl substituents
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide |
InChI |
InChI=1S/C18H19N3O2/c1-11-3-7-13(8-4-11)15-16(18(23)21-20-15)19-17(22)14-9-5-12(2)6-10-14/h3-10,15-16,20H,1-2H3,(H,19,22)(H,21,23) |
InChI Key |
AUKLVYMEAMDFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NN2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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